4-Bromo-3-chlorothiophene-2-carboxylic acid
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Overview
Description
4-Bromo-3-chlorothiophene-2-carboxylic acid is a compound that belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group. It can be used as an intermediate for the synthesis of N-(4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester .
Synthesis Analysis
The synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid involves several steps . The process begins with three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-chlorothiophene-2-carboxylic acid is C5H2BrClO2S . The InChI code is 1S/C5H2BrClO2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1H, (H,8,9) and the InChI key is KKVQEKKMAKSARR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-chlorothiophene-2-carboxylic acid include a molecular weight of 241.49 . The storage temperature is room temperature .Scientific Research Applications
Chemical Education
Lastly, 4-Bromo-3-chlorothiophene-2-carboxylic acid can be used in chemical education as an example of a halogenated heterocyclic compound, demonstrating various chemical reactions and synthesis strategies to students.
Each of these applications leverages the unique chemical structure of 4-Bromo-3-chlorothiophene-2-carboxylic acid, showcasing its versatility and importance in scientific research across multiple disciplines. The compound’s reactivity and the presence of both bromo and chloro substituents make it a particularly useful reagent in the synthesis of a wide range of materials and biologically active molecules .
Safety and Hazards
The safety information for 4-Bromo-3-chlorothiophene-2-carboxylic acid indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as thiophene carboxylic acids , which are compounds containing a thiophene ring bearing a carboxylic acid group. The specific targets and their roles would depend on the context of its use, such as the disease condition being treated and the biological system in which it is applied.
Biochemical Pathways
For instance, they can participate in nucleophilic cyclization strategies to access a range of diverse heterocycles .
properties
IUPAC Name |
4-bromo-3-chlorothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQEKKMAKSARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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